molecular formula C16H18N2O3 B2744018 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 952975-32-5

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No.: B2744018
CAS No.: 952975-32-5
M. Wt: 286.331
InChI Key: AOVQFHCNGJJAJD-UHFFFAOYSA-N
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Description

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by the addition of morpholine and p-tolyl groups through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the isoxazole ring or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Isoxazole Derivatives: Compounds such as 3-(p-tolyl)isoxazole and 5-(p-tolyl)isoxazole share structural similarities with 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone.

    Morpholine Derivatives: Compounds like 4-morpholinobutyric acid and morpholine-4-carboxylic acid are structurally related due to the presence of the morpholine ring.

Uniqueness: this compound is unique due to the combination of the morpholine ring, isoxazole ring, and p-tolyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)15-10-14(17-21-15)11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVQFHCNGJJAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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